![molecular formula C25H21FN4O3 B10855475 6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one](/img/structure/B10855475.png)
6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DB008 is a selective, covalent inhibitor of the enzyme poly (ADP-ribose) polymerase 16 (PARP16). This compound has gained attention due to its potential therapeutic applications, particularly in cancer treatment. DB008 is designed to covalently react with a non-conserved cysteine residue (Cys169) in the nicotinamide adenine dinucleotide (NAD+) binding pocket of PARP16, exhibiting good selectivity for PARP16 over other members of the PARP family .
Preparation Methods
Synthetic Routes and Reaction Conditions: DB008 is synthesized through a structure-guided strategy that incorporates two selectivity determinants into a phthalazinone pan-PARP inhibitor scaffold. The synthesis involves the following steps:
Acrylamide-based Inhibitor Design: The acrylamide electrophile is designed to covalently react with Cys169 in the NAD+ binding pocket of PARP16.
Dual-purpose Ethynyl Group: This group is designed to bind in a unique hydrophobic cavity adjacent to the NAD+ binding pocket and serve as a click handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Industrial Production Methods: The industrial production of DB008 involves the large-scale synthesis of the acrylamide-based inhibitor and the incorporation of the ethynyl group. The process includes purification steps to ensure high purity and membrane permeability of the final product .
Chemical Reactions Analysis
Types of Reactions: DB008 undergoes several types of chemical reactions, including:
Covalent Modification: DB008 covalently modifies the cysteine residue (Cys169) of PARP16.
Click Chemistry: DB008 contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires copper catalysts and azide-containing molecules.
Covalent Modification: This reaction occurs under physiological conditions in cells, targeting the cysteine residue of PARP16.
Major Products:
Scientific Research Applications
DB008 has several scientific research applications, including:
Cancer Research: DB008 is used to study the role of PARP16 in cancer cells and its potential as a therapeutic target for cancer treatment.
Protein Labeling: DB008’s click chemistry properties make it useful for labeling proteins in cells, allowing researchers to study protein interactions and functions.
Nutrient Stress Response: DB008 has been used to investigate the role of PARP16 in regulating protein solubility in response to nutrient stress.
Mechanism of Action
DB008 exerts its effects by covalently modifying the cysteine residue (Cys169) in the NAD+ binding pocket of PARP16. This modification inhibits the catalytic activity of PARP16, preventing it from transferring ADP-ribose to target proteins. The inhibition of PARP16 affects various cellular processes, including DNA repair, protein solubility, and response to nutrient stress .
Similar Compounds:
Olaparib: A PARP1/2 inhibitor used in cancer treatment.
Rucaparib: Another PARP1/2 inhibitor with similar applications.
Niraparib: A PARP1/2 inhibitor used for treating ovarian cancer.
Talazoparib: A potent PARP1/2 inhibitor used in breast cancer treatment.
Uniqueness of DB008: DB008 is unique due to its selectivity for PARP16 over other PARP family members. This selectivity is achieved through the incorporation of an acrylamide electrophile and a dual-purpose ethynyl group, which specifically target the NAD+ binding pocket of PARP16 .
properties
Molecular Formula |
C25H21FN4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
6-ethynyl-4-[[4-fluoro-3-(4-prop-2-enoylpiperazine-1-carbonyl)phenyl]methyl]-2H-phthalazin-1-one |
InChI |
InChI=1S/C25H21FN4O3/c1-3-16-5-7-18-19(13-16)22(27-28-24(18)32)15-17-6-8-21(26)20(14-17)25(33)30-11-9-29(10-12-30)23(31)4-2/h1,4-8,13-14H,2,9-12,15H2,(H,28,32) |
InChI Key |
FDHSVRMVJBTBMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=C3C=C(C=C4)C#C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



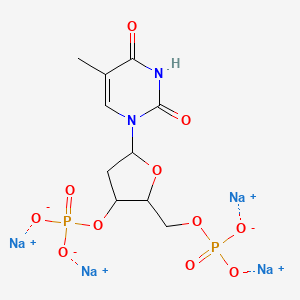
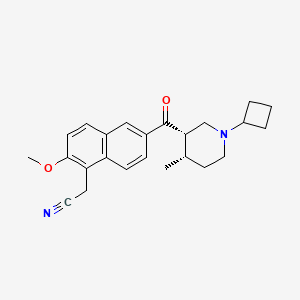

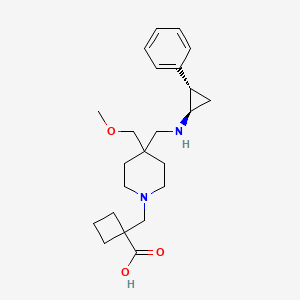
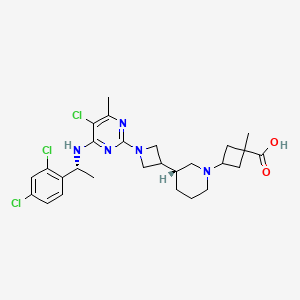
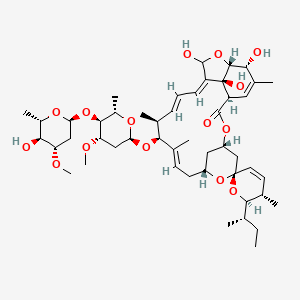
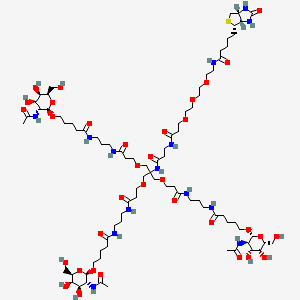
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-2-(4-fluorophenyl)propanamide](/img/structure/B10855438.png)
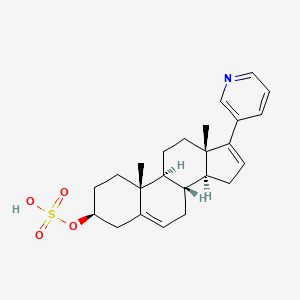

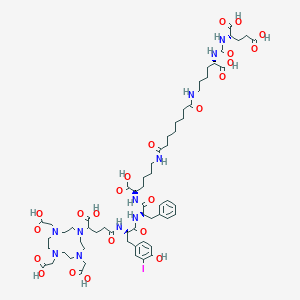
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-3-hydroxy-1-oxo-1-(prop-2-ynylamino)propan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B10855460.png)
![3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855468.png)
![1-[(3S)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B10855474.png)